![molecular formula C5H10F2O B2898890 4,4-Difluoro-3-methylbutan-1-ol CAS No. 2243516-65-4](/img/structure/B2898890.png)
4,4-Difluoro-3-methylbutan-1-ol
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Overview
Description
4,4-Difluoro-3-methylbutan-1-ol is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as 2,2-difluoro-3-methylbutanol or DFMB and is a colorless liquid with a boiling point of 119°C. DFMB is primarily used in the synthesis of other chemicals and has several potential applications in scientific research.
Mechanism of Action
The mechanism of action of DFMB is not well understood. However, studies have shown that it can act as a nucleophile in certain reactions. DFMB has also been shown to act as a mild reducing agent in some chemical reactions.
Biochemical and physiological effects:
DFMB has not been extensively studied for its biochemical and physiological effects. However, studies have shown that it is not toxic to cells and does not cause significant damage to DNA.
Advantages and Limitations for Lab Experiments
DFMB has several advantages for lab experiments. It is an excellent solvent for many organic compounds, and its low toxicity makes it a safe option for use in experiments. However, DFMB has some limitations, including its high boiling point and low solubility in water.
Future Directions
There are several potential future directions for research on DFMB. One area of interest is its potential use in the synthesis of new chemicals. DFMB has unique properties that make it a useful building block for the synthesis of other compounds. Additionally, further research is needed to understand the mechanism of action of DFMB and its potential applications in chemical reactions.
Synthesis Methods
DFMB can be synthesized through a process known as the Grignard reaction. This reaction involves the reaction of magnesium with 3,3-difluoro-2-methylpropene oxide, followed by the addition of formaldehyde. This process produces DFMB as a byproduct, which can be purified through distillation.
Scientific Research Applications
DFMB has several potential applications in scientific research. One of the primary uses of DFMB is as a solvent in chemical reactions. DFMB is an excellent solvent for many organic compounds and can be used in a variety of chemical reactions.
properties
IUPAC Name |
4,4-difluoro-3-methylbutan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10F2O/c1-4(2-3-8)5(6)7/h4-5,8H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSHGYLHPDGUFBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCO)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Difluoro-3-methylbutan-1-ol |
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